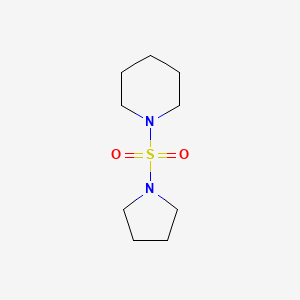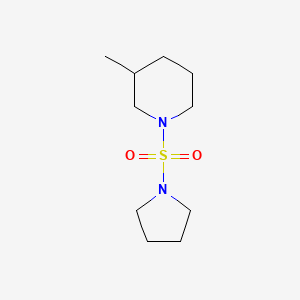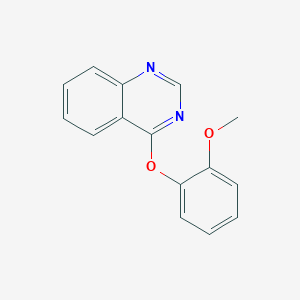
1-Pyrrolidin-1-ylsulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-ylsulfonylpiperidine, commonly known as PSP or PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSP is a synthetic compound that was first synthesized in the early 2000s and has since been used in various research studies due to its unique properties.
Mechanism of Action
The mechanism of action of PSP involves its ability to selectively bind to and block certain types of ion channels in the brain. This blockage can lead to changes in neuronal activity, which can ultimately affect various physiological processes.
Biochemical and Physiological Effects:
PSP has been shown to have a variety of biochemical and physiological effects on the brain and body. Some of these effects include changes in neuronal activity, alterations in neurotransmitter release, and changes in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using PSP in lab experiments is its ability to selectively block certain types of ion channels. This can help researchers better understand the role of these channels in various neurological disorders. However, one of the limitations of using PSP is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Future Directions
There are several future directions for research involving PSP. One potential area of study is the development of new compounds that are more selective and potent than PSP. Additionally, researchers may investigate the potential therapeutic applications of PSP for various neurological disorders. Finally, further studies may be conducted to better understand the physiological and biochemical effects of PSP on the brain and body.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylsulfonylpiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. PSP has been shown to selectively block certain types of ion channels in the brain, which can help researchers better understand the role of these channels in various neurological disorders. While there are some limitations to using PSP in lab experiments, there are also several future directions for research involving this compound.
Synthesis Methods
The synthesis of PSP involves several steps, including the reaction of piperidine with sulfuric acid, followed by the addition of pyrrolidine and sodium hydroxide. The resulting compound is then purified through a series of filtration and crystallization steps to obtain pure PSP.
Scientific Research Applications
PSP has been extensively studied for its potential applications in scientific research. One of the primary uses of PSP is as a tool for studying the function of ion channels in the brain. PSP has been shown to selectively block certain types of ion channels, which can help researchers better understand the role of these channels in various neurological disorders.
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNRPVXTTNCDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)





